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Compound of Interest |
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Compound Name:

yl)ethan-1-one
CAS No.: 1001671-82-4

Cat. No.: B1526120

Get Quote

\ J

The landscape of chemical synthesis is populated with millions of compounds, many of which
are niche intermediates synthesized for specific multi-step sequences. 1-(5-Bromo-2-
methylthiophen-3-yl)ethan-1-one is one such molecule. While it represents a structurally
significant building block, a review of publicly accessible scientific literature and chemical
databases reveals a notable scarcity of specific, experimentally-derived data for this exact
isomer.

This guide, therefore, adopts a first-principles approach. By leveraging established principles of
chemical reactivity and drawing upon empirical data from closely related, well-documented
isomers, we present a comprehensive and predictive overview of this compound. The insights
herein are designed to provide researchers, medicinal chemists, and drug development
professionals with a robust working knowledge of its expected properties, synthetic routes, and
potential applications, empowering its effective use in complex synthetic endeavors.

Chemical Identity and Structural Characteristics
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1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one is a substituted heterocyclic ketone. Its
structure incorporates a thiophene ring, a versatile scaffold in medicinal chemistry,
functionalized with three key substituents: a bromine atom, a methyl group, and an acetyl
group. The specific arrangement of these groups dictates the molecule's electronic properties
and reactivity.

e |[UPAC Name: 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one
e Synonyms: 3-Acetyl-5-bromo-2-methylthiophene
e Molecular Formula: C7H7BrOS

o CAS Number: A specific CAS Registry Number for this isomer is not readily found in major
chemical databases as of early 2026. Researchers should verify the identity of any
synthesized material using the analytical techniques described below.

The core structure features an acetyl group at the 3-position, a methyl group at the 2-position,
and a bromine atom at the 5-position of the thiophene ring. This arrangement creates a unique
electronic and steric environment that influences its chemical behavior.

Predicted Physicochemical and Spectroscopic
Profile

While direct experimental data is limited, the physicochemical properties of 1-(5-Bromo-2-
methylthiophen-3-yl)ethan-1-one can be reliably estimated based on its isomers, such as 1-
(5-Bromo-4-methylthiophen-2-yl)ethanone (CAS 859199-06-7) and 1-(5-Bromothiophen-3-
yl)ethanone (CAS 59227-67-7).[1][2][3]

Table 1: Predicted Physicochemical Properties
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Property

Predicted Value | Range

Rationale & Comparative
Insights

Molecular Weight

219.10 g/mol

Calculated from the molecular
formula C7H7BrOS.[1]

Physical Form

Light yellow to brown solid or

Isomeric and related acetyl-

bromothiophenes are typically

oil
low-melting solids or oils.[4]
Based on related structures.
Melting Point 40-70°C The exact melting point is
sensitive to isomeric purity.
High boiling point is expected
Boiling Point > 250 °C (at 760 mmHQ) due to polarity and molecular
weight.
Soluble in common organic
. solvents (e.g., DCM, EtOAc, Typical for halogenated
Solubility ) )
THF, Acetone). Insoluble in aromatic ketones.
water.
Estimated based on its
LogP ~2.5-3.0 structure, indicating moderate

lipophilicity.

Expected Spectroscopic Signhatures

Spectroscopic analysis is essential for the unambiguous identification of this compound. The

following are predicted spectral characteristics crucial for its characterization.

e 1H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCls, the spectrum is

expected to be simple and diagnostic:

o & ~7.2-7.4 ppm (singlet, 1H): Attributed to the single aromatic proton at the C4 position of

the thiophene ring.

o & ~2.5 ppm (singlet, 3H): Corresponding to the protons of the acetyl (C=0O)CHs group.
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o & ~2.4 ppm (singlet, 3H): Corresponding to the protons of the methyl group attached to the
thiophene ring at C2. The relative proximity of these two singlets requires a high-resolution
instrument for clear distinction.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance):
o 0 >190 ppm: Ketone carbonyl carbon (C=0).

o 0 ~120-150 ppm: Four distinct signals for the thiophene ring carbons. The carbon bearing
the bromine (C5) would be shifted upfield compared to the others.

o O ~25-30 ppm: Acetyl methyl carbon.
o & ~14-18 ppm: Ring methyl carbon.
* IR (Infrared) Spectroscopy:

o ~1660-1680 cm~1: Strong absorption band characteristic of the C=0 stretch of an aryl
ketone.

o ~2900-3100 cm~1: C-H stretching vibrations.
o ~550-700 cm~1: C-Br stretching vibration.
e MS (Mass Spectrometry):

o The mass spectrum should show a characteristic isotopic pattern for a molecule
containing one bromine atom, with two major peaks of nearly equal intensity at m/z 218
and 220, corresponding to the [M]* and [M+2]* molecular ions (for 7°Br and 8!Br isotopes).

o A prominent fragment at m/z 203/205 would correspond to the loss of a methyl group ([M-
CHs]").

Synthesis and Chemical Reactivity

The synthesis and subsequent reactions of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one
are governed by the established chemistry of thiophenes and aromatic ketones.
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Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most direct and logical route to this molecule is the Friedel-Crafts acylation of a suitable
precursor, 3-Bromo-2-methylthiophene (CAS 30319-05-2).[5] This reaction involves the
introduction of an acetyl group onto the thiophene ring using an acylating agent like acetyl
chloride or acetic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AICI3).

Causality in Protocol Design:

o Choice of Starting Material: Acylation of 2-methylthiophene would likely occur at the 5-
position due to the directing effect of the methyl group. Therefore, starting with 3-Bromo-2-
methylthiophene is crucial to direct the incoming acetyl group to the desired 3-position, which
is activated by the C2-methyl group and sterically accessible.

o Lewis Acid Catalyst: AICIs is a strong Lewis acid that coordinates with the acylating agent,
generating a highly electrophilic acylium ion necessary for the aromatic substitution to
proceed.

o Temperature Control: The reaction is typically initiated at low temperatures (0 °C) to control
the initial exothermic reaction and then allowed to warm to ensure completion, minimizing
potential side reactions or degradation.

Experimental Protocol: Proposed Synthesis

o Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (AICls, 1.1
equivalents) and a dry, inert solvent such as dichloromethane (DCM).

o Catalyst Activation: The suspension is cooled to 0 °C in an ice bath.

e Acylium lon Formation: Acetyl chloride (CHsCOCI, 1.05 equivalents) is added dropwise to
the stirred suspension. The mixture is stirred for 20-30 minutes at 0 °C to allow for the
formation of the acylium ion complex.

o Substrate Addition: A solution of 3-Bromo-2-methylthiophene (1.0 equivalent) in dry DCM is
added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
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e Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm
to room temperature and stirred for 12-24 hours. The progress is monitored by Thin Layer
Chromatography (TLC) or Gas Chromatography (GC).

e Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed
ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

o Work-up: The organic layer is separated, and the aqueous layer is extracted with DCM (2x).
The combined organic layers are washed with saturated sodium bicarbonate solution, water,
and brine, then dried over anhydrous sodium sulfate.

 Purification: The solvent is removed under reduced pressure, and the crude product is
purified by column chromatography on silica gel or by vacuum distillation to yield the target
compound.

Click to download full resolution via product page

Caption: Proposed Friedel-Crafts acylation synthesis route.

Chemical Reactivity and Synthetic Potential
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The molecule possesses three key reactive sites that can be selectively addressed to build
molecular complexity.

e The Bromine Atom (C5): This is the primary site for cross-coupling reactions. It can readily
participate in Suzuki, Sonogashira, Stille, and Heck couplings, allowing for the introduction of
aryl, alkynyl, or vinyl groups. This is a cornerstone of modern drug discovery, enabling the
rapid assembly of diverse chemical libraries.

o The Acetyl Group (C3): The ketone functionality is a versatile handle for numerous
transformations:

o Reduction: Can be reduced to a secondary alcohol using reagents like sodium
borohydride (NaBHa4), which can then be used in further reactions (e.qg., etherification,
esterification).

o Alpha-Functionalization: The a-protons on the methyl group are acidic and can be
removed with a base to form an enolate, which can then react with various electrophiles.

o Condensation Reactions: Can undergo aldol or Claisen-Schmidt condensations with
aldehydes or other ketones.

e The Thiophene Ring: While the ring is somewhat deactivated by the acetyl group, the C4
position is still susceptible to certain electrophilic substitution reactions, such as nitration or
further halogenation, under forcing conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Foreword: Navigating Data Scarcity for a Niche
Synthetic Intermediate]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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